Methyl 3-bromo-5-methoxybenzoate
Overview
Description
“Methyl 3-bromo-5-methoxybenzoate” is a chemical compound used as a pharmaceutical intermediate . It has the molecular formula C9H9BrO3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group, a methoxy group, and a methoxybenzoate group .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 245.07 g/mol . It has a density of 1.5±0.1 g/cm3 and a boiling point of 287.5±20.0 °C at 760 mmHg .Scientific Research Applications
Intermediate in Pharmaceutical Synthesis : It is used as an intermediate in the synthesis of pharmaceutical compounds. For instance, in the synthesis of Bifendate intermediates, a compound with a similar structure, methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate, was synthesized through a series of steps, including bromination, with a yield of about 37% (Bao Li-jiao, 2013).
Photosensitizer in Cancer Therapy : It has potential applications in photodynamic therapy for cancer treatment. A zinc phthalocyanine compound with a similar bromo-methoxybenzoate structure exhibited good fluorescence properties and high singlet oxygen quantum yield, making it a viable candidate for Type II photosensitizers in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Catalyst in Chemical Synthesis : The compound is also used in the synthesis of other chemical compounds, such as the synthesis of Methyl 4-Bromo-2-methoxybenzoate, which was achieved with an overall yield of 47% (Chen Bing-he, 2008). Additionally, derivatives like 2-bromo-3-methoxybenzoate have been used as substrates for palladium-catalyzed cross-coupling reactions (H. Shinohara, M. Sonoda, et al., 2014).
Natural Product Derivatives : Bromophenol derivatives from the red alga Rhodomela confervoides, which include structures similar to Methyl 3-bromo-5-methoxybenzoate, have been isolated and studied. These compounds exhibited inactive properties against several human cancer cell lines and microorganisms (Jielu Zhao, Xiao Fan, et al., 2004).
Antioxidant Activity : Some derivatives of this compound have been explored for their antioxidant activity. Isolated compounds from Rhodomela confervoides demonstrated potent activities as natural antioxidants, suggesting their potential in preventing oxidative deterioration of food (Ke-kai Li, Xiao‐Ming Li, et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 3-bromo-5-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXGLLDVLYTBGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575795 | |
Record name | Methyl 3-bromo-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56709-70-7 | |
Record name | Methyl 3-bromo-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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